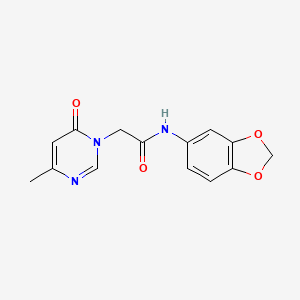

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-9-4-14(19)17(7-15-9)6-13(18)16-10-2-3-11-12(5-10)21-8-20-11/h2-5,7H,6,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJVWHZWZVKHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its structure, biological activities, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula and a molecular weight of approximately 319.34 g/mol. The IUPAC name reflects its complex structure, which includes a benzodioxole moiety and a pyrimidine derivative.

| Property | Value |

|---|---|

| Chemical Formula | C14H13N3O4 |

| Molecular Weight | 319.33572 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc3cc(=O)[nH]c(SCC(=O)Nc2ccc1OCOc1c2)n3 |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications. Notably, it has been investigated for its antidiabetic , anticancer , and anti-inflammatory properties.

Antidiabetic Activity

Recent studies have shown that derivatives of benzodioxole exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, certain derivatives demonstrated IC50 values as low as 0.68 µM, indicating potent activity against this target. In vivo studies using a streptozotocin-induced diabetic mouse model revealed that these compounds could effectively lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Compounds similar in structure have shown efficacy against multiple cancer types, with significant cytotoxic effects observed at concentrations ranging from 26 to 65 µM across different cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This action is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical enzymes in the inflammatory pathway .

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

-

Antidiabetic Study :

- Objective : Evaluate the effect on α-amylase inhibition.

- Method : In vitro assays were conducted to measure enzyme activity.

- Results : Two derivatives showed IC50 values of 0.85 µM and 0.68 µM respectively.

- Anticancer Evaluation :

-

Inflammation Model :

- Objective : Investigate anti-inflammatory effects.

- Method : RAW 264.7 cells were treated with LPS and the production of NO was measured.

- Results : The compound inhibited NO production significantly compared to controls.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Acetamide-Pyrimidine Derivatives

Key Observations:

- Benzodioxol vs. Benzyl/Thienopyrimidine: The target compound’s benzodioxol group enhances electron density and may improve metabolic resistance compared to benzyl or thienopyrimidine analogues.

Key Observations:

- Synthetic Accessibility : The target compound’s synthesis likely parallels the 66% yield of its thioether analogue , though oxygen bridges (as in benzodioxol) may require milder conditions.

- Thermal Stability : The higher melting point of the benzodioxol derivative (inferred from benzodioxol’s rigidity) could exceed the 190–196°C range seen in analogues .

Preparation Methods

Key Synthetic Pathways

Pyrimidinone Core Formation

The dihydropyrimidinone ring is typically synthesized via cyclocondensation reactions. Two primary approaches are documented:

Biginelli Reaction Variants

The classical Biginelli reaction employs urea, an aldehyde, and a β-keto ester to form dihydropyrimidinones. For 4-methyl substitution, ethyl acetoacetate serves as the β-keto ester, while methylurea or thiourea introduces the methyl group at position 4.

Example Protocol :

- React ethyl acetoacetate (1.3 g, 10 mmol) with methylurea (0.9 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol.

- Catalyze with [(4-SO₃H)BMIM]HSO₄ (10 mol%) at 100°C for 12 h.

- Isolate the 4-methyl-6-oxo-1,6-dihydropyrimidine intermediate via recrystallization (yield: 75–85%).

Cyclization of β-Keto Amides

Alternative routes involve β-keto amides cyclized with guanidine derivatives. For instance, ethyl 3-aminocrotonate reacts with methylisocyanate under acidic conditions to form the pyrimidinone core.

Introduction of the Acetamide Side Chain

Functionalization at the N1 position of the pyrimidinone is critical. Two methods dominate:

Alkylation with Bromoacetamide Derivatives

- Convert the pyrimidinone to its sodium salt using NaH in THF.

- React with bromoacetamide (1.2 equiv) at 60°C for 6 h.

- Purify via column chromatography (hexane/ethyl acetate, 3:1) to yield 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (yield: 68%).

Mitsunobu Reaction

Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the pyrimidinone with N-hydroxylamine derivatives , followed by acetylation.

Coupling with Benzodioxole Moiety

The final step involves amide bond formation between the acetamide intermediate and 5-aminobenzodioxole.

Carbodiimide-Mediated Amidation

- Activate 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid (1.0 equiv) with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF.

- Add 5-aminobenzodioxole (1.1 equiv) and stir at room temperature for 12 h.

- Isolate the product via filtration and recrystallize from ethanol (yield: 82–90%).

Schotten-Baumann Reaction

Optimization and Catalytic Strategies

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols:

Analytical Characterization Data

Challenges and Limitations

- Regioselectivity : Competing N1 vs. N3 alkylation in pyrimidinones requires careful base selection (e.g., NaH over K₂CO₃).

- Solubility Issues : Polar intermediates (e.g., acetamide acids) necessitate DMF/DMSO mixtures, complicating purification.

- Scale-Up : Microwave methods face energy transfer limitations; batch reactors are preferred for >100 g synthesis.

Q & A

Q. What are the primary synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxole and pyrimidinone moieties. Key steps include:

- Coupling reactions : Amide bond formation between the benzodioxol-5-amine and the pyrimidinone-acetic acid derivative, often using carbodiimide coupling agents (e.g., EDC or DCC) under inert conditions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are used to enhance reaction efficiency .

- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed at each step to track reaction progress and isolate intermediates .

- Crystallization : Final purification via recrystallization from ethanol or acetonitrile improves yield (e.g., 66% yield reported in similar acetamide syntheses) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H NMR : Essential for confirming structural integrity. Key signals include aromatic protons (δ 7.60–7.27 ppm for benzodioxole), pyrimidinone NH (δ 12.50 ppm), and methyl groups (δ 2.18 ppm) .

- IR spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and pyrimidinone C=O (1680–1720 cm⁻¹) .

- Mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks for related compounds at m/z 362.0) .

- HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error in selecting catalysts or solvents .

- Transition state analysis : Identifies rate-limiting steps, such as amide bond formation, enabling targeted optimization (e.g., adjusting base strength or temperature) .

- Machine learning : Models trained on analogous pyrimidinone syntheses can recommend optimal molar ratios or reaction times .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) to isolate variables .

- Structural analogs comparison : Compare activity profiles of derivatives (e.g., substitution at the pyrimidinone 4-methyl group) to identify critical pharmacophores .

- Target engagement studies : Use techniques like SPR (surface plasmon resonance) to confirm direct binding to purported targets (e.g., kinase enzymes) .

Q. What structural features of this compound influence its bioactivity, and how can structure-activity relationship (SAR) studies be designed?

- Key moieties :

- Benzodioxole : Enhances metabolic stability and membrane permeability .

- Pyrimidinone : Critical for hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets) .

- SAR design :

- Analog synthesis : Modify substituents (e.g., replace 4-methyl with halogens or bulkier groups) .

- Biological testing : Screen analogs against a panel of enzymes/cell lines to map substituent effects on IC50 values .

- 3D-QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict optimized derivatives .

Q. What experimental design strategies minimize variability in biological assays involving this compound?

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., concentration, pH, incubation time) .

- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

- Statistical validation : Apply ANOVA or t-tests to confirm significance thresholds (p < 0.05) across replicates .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) across studies?

- Solvent standardization : Compare spectra acquired in the same solvent (e.g., DMSO-d6 vs. CDCl3) to eliminate solvent-induced shift variations .

- Internal calibration : Use tetramethylsilane (TMS) or residual solvent peaks as internal references .

- Collaborative validation : Share raw spectral data via repositories (e.g., PubChem) for cross-lab verification .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Outcome/Impact | Reference |

|---|---|---|---|

| Coupling Agent | EDC/HOBt | 75% Yield, High Purity | |

| Solvent | DMF | Enhanced Reactivity | |

| Purification Method | Recrystallization (EtOH) | Purity >98% |

Q. Table 2. Critical NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Benzodioxole (H-2′,3′,5′,6′) | 7.60–7.27 (m) | |

| Pyrimidinone NH | 12.50 (br. s) | |

| CH3 (4-methyl) | 2.18 (s) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.